2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide
Description
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide features a thieno[3,2-d]pyrimidin-4-one core substituted at position 3 with a 2,5-dimethylphenyl group. A sulfanyl (-S-) linker connects the core to an acetamide moiety, which is further substituted with N-ethyl and N-phenyl groups.
Properties
IUPAC Name |
2-[3-(2,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-ethyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-26(18-8-6-5-7-9-18)21(28)15-31-24-25-19-12-13-30-22(19)23(29)27(24)20-14-16(2)10-11-17(20)3/h5-14H,4,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPYULBWJLKLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C(=O)N2C4=C(C=CC(=C4)C)C)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide is a derivative of thieno[3,2-d]pyrimidine, a class of compounds noted for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 366.5 g/mol. The structure includes a thienopyrimidine core which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 366.5 g/mol |
| IUPAC Name | 2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-phenylacetamide |
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. In particular:
- Inhibition of Tumor Cell Proliferation : Studies show that compounds with thienopyrimidine structures can inhibit the growth of various cancer cell lines, including triple-negative breast cancer (TNBC) cells. For instance, derivatives have been reported to achieve IC50 values as low as 27.6 μM against MDA-MB-231 cells, indicating potent cytotoxic effects .
- Mechanism of Action : The proposed mechanisms involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. These pathways are critical for tumor growth and metastasis .
Antimicrobial Activity
Thieno[3,2-d]pyrimidine derivatives have also shown promise as antimicrobial agents:
- Broad-Spectrum Activity : Some studies suggest that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This broad-spectrum activity makes them potential candidates for new antimicrobial therapies .
Study 1: Synthesis and Evaluation
A study conducted by Guo et al. synthesized various thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. The findings revealed that the introduction of specific substituents on the pyrimidine ring significantly enhanced anticancer activity against MDA-MB-231 cells .
Study 2: Structure-Activity Relationship (SAR)
Research exploring the structure-activity relationship (SAR) of thieno[3,2-d]pyrimidines indicated that electron-withdrawing groups on the aromatic rings improved cytotoxicity. Compounds with such modifications demonstrated enhanced binding affinity to target proteins involved in cancer progression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Effects
Thieno[3,2-d]pyrimidin vs. Thieno[2,3-d]pyrimidin
- Target Compound: The thieno[3,2-d]pyrimidin core positions the sulfur atom at the 3,2 junction, influencing electronic distribution and intermolecular interactions.
- Analog (): The compound 2-[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide features a thieno[2,3-d]pyrimidin core, altering ring geometry and electronic properties. This may affect binding to flat enzymatic pockets compared to the target compound’s core .
Substituents on the Pyrimidine Ring
Acetamide Tail Modifications
- Target Compound : The N-ethyl-N-phenylacetamide tail balances lipophilicity and steric hindrance.
- Analog () : A 4-nitrophenyl group on the acetamide introduces strong electron-withdrawing effects, which may enhance reactivity but reduce solubility .
- Analog (): A naphthalen-1-yl substituent in 2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide adds significant bulkiness, likely affecting pharmacokinetic properties .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
